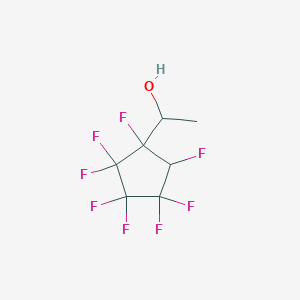![molecular formula C6H3ClFN3 B6357508 5-Chloro-6-fluoropyrazolo[1,5-a]pyrimidine CAS No. 1610021-36-7](/img/structure/B6357508.png)
5-Chloro-6-fluoropyrazolo[1,5-a]pyrimidine
Overview
Description
5-Chloro-6-fluoropyrazolo[1,5-a]pyrimidine is a compound that belongs to the family of pyrazolo[1,5-a]pyrimidines . It is a strategic compound for optical applications due to its tunable photophysical properties . The molecular formula of this compound is C6H3ClFN3 .
Synthesis Analysis
The synthesis of pyrazolo[1,5-a]pyrimidines, including 5-Chloro-6-fluoropyrazolo[1,5-a]pyrimidine, involves a simpler and greener synthetic methodology . The synthesis process has a relative molecular efficiency (RME) of 40–53%, which is more efficient compared to those of BODIPYS (RME: 1.31–17.9%) .Molecular Structure Analysis
The molecular structure of 5-Chloro-6-fluoropyrazolo[1,5-a]pyrimidine is characterized by a heteroaromatic five-membered ring with two adjacent nitrogen atoms . The presence of electron-donating groups (EDGs) at position 7 on the fused ring improves both the absorption and emission behaviors .Physical And Chemical Properties Analysis
5-Chloro-6-fluoropyrazolo[1,5-a]pyrimidine has a molecular weight of 171.56 . It has tunable photophysical properties, which makes it a strategic compound for optical applications .Scientific Research Applications
Optical Applications
PPs, including “5-Chloro-6-fluoropyrazolo[1,5-a]pyrimidine”, have been identified as strategic compounds for optical applications . They exhibit several key characteristics such as simpler and greener synthetic methodology and tunable photophysical properties . These properties make them suitable for use in various optical applications, including the development of fluorescent molecules for studying the dynamics of intracellular processes, chemosensors, and the progress of organic materials .
Chemosensors
The heteroatoms (B, N, O, or S) in PPs make them potential chelating agents for ions . This property can be exploited in the development of chemosensors, which are devices that respond to a particular chemical entity with a measurable signal .
Biological Imaging
PPs can be used in biological imaging applications . Their fluorescent properties can be utilized to visualize and study various biological processes at the molecular and cellular levels .
Organic Light-Emitting Devices
PPs can be used in the development of organic light-emitting devices . These devices, which include organic light-emitting diodes (OLEDs), utilize the electroluminescent properties of organic compounds to emit light when an electric current is applied .
Bio-Macromolecular Interactions
PPs can be used to study bio-macromolecular interactions . These interactions, which include protein-protein interactions, protein-DNA interactions, and protein-ligand interactions, play crucial roles in various biological processes .
Solid-State Emitters
PPs with certain structural features can exhibit good solid-state emission intensities . This makes them suitable for use in the design of solid-state emitters .
Fluorogenic Heterocyclic Compounds
PPs display advantages over hydrocarbon-based fluorophores such as synthetic access methodologies that allow structural diversity, better solubility in green solvents, and potential as chelating agents for ions .
Sustainable Performance
Modern society needs better fluorophores that combine excellent photophysical performance with low-cost and efficient synthetic approaches . PPs, including “5-Chloro-6-fluoropyrazolo[1,5-a]pyrimidine”, meet these requirements, making them an important alternative for optical applications .
properties
IUPAC Name |
5-chloro-6-fluoropyrazolo[1,5-a]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3ClFN3/c7-6-4(8)3-11-5(10-6)1-2-9-11/h1-3H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWMLJGIPANYYKW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2N=C(C(=CN2N=C1)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3ClFN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.56 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-6-fluoropyrazolo[1,5-a]pyrimidine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



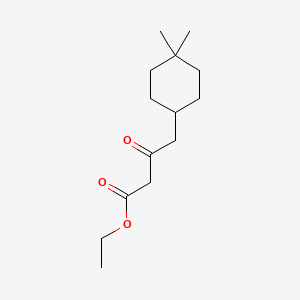



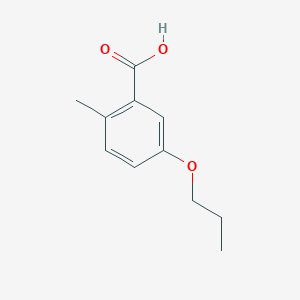
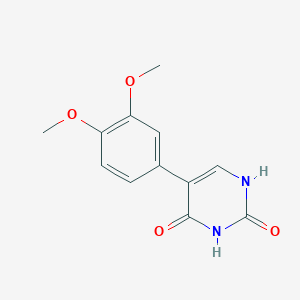
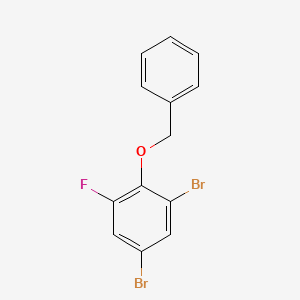



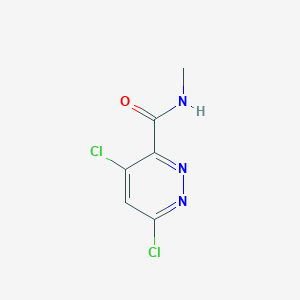

![4-(3-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)furo[3,2-c]pyridine](/img/structure/B6357529.png)
